molecular formula C10H16O3S B14314811 2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 112369-69-4

2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14314811
CAS No.: 112369-69-4
M. Wt: 216.30 g/mol
InChI Key: VJCSXXOHWDPWEI-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound with a unique structure that includes a cyclohexyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of cyclohexanone with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated under reflux to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.

Major Products

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler compound with a similar cyclohexyl group.

    Thiophene-2-carboxylic acid: Contains the thiophene ring, similar to the target compound.

    2-Hydroxycyclohexanone: Shares the hydroxycyclohexyl group.

Uniqueness

2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the combination of the cyclohexyl group and the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

112369-69-4

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

1-(1,1-dioxo-2,5-dihydrothiophen-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H16O3S/c11-10(6-2-1-3-7-10)9-5-4-8-14(9,12)13/h4-5,9,11H,1-3,6-8H2

InChI Key

VJCSXXOHWDPWEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2C=CCS2(=O)=O)O

Origin of Product

United States

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